Structural Differentiation from Tofisopam: Core Heterocycle Divergence
Tofisoline is an isoquinolinium derivative (isoquinoline core), whereas its closest named congener, Tofisopam, is a 2,3-benzodiazepine derivative [1]. This is not a trivial nomenclature distinction; the core scaffold dictates the three-dimensional pharmacophore and potential biological target engagement. Tofisoline's structure contains an exocyclic imine (N-imine), a feature absent in the benzodiazepine ring system of Tofisopam .
| Evidence Dimension | Core heterocyclic scaffold and functional group |
|---|---|
| Target Compound Data | Isoquinolinium inner salt; contains exocyclic imine |
| Comparator Or Baseline | Tofisopam: 5H-2,3-benzodiazepine derivative |
| Quantified Difference | Qualitative structural class difference |
| Conditions | Structural analysis from chemical nomenclature and CAS registry records |
Why This Matters
This confirms that Tofisoline is not a direct structural analog of Tofisopam and cannot be assumed to possess the well-characterized PDE-4 inhibitory mechanism of the 2,3-benzodiazepine class, making it a distinct procurement entity for research purposes.
- [1] PubChem. (2026). Tofisopam (Compound Summary). National Center for Biotechnology Information. View Source
